
1-(3-Amino-2-iodophenyl)-1-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Amino-2-iodophenyl)-1-chloropropan-2-one is an organic compound with the molecular formula C9H9ClINO. It is a halogenated ketone with an amino group, making it a versatile intermediate in organic synthesis. The compound is characterized by its unique structure, which includes an iodine atom, a chlorine atom, and an amino group attached to a phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-2-iodophenyl)-1-chloropropan-2-one typically involves the halogenation of a precursor compound followed by the introduction of the amino group. One common method is the iodination of 3-aminoacetophenone, followed by chlorination and subsequent reaction with a suitable reagent to form the final product. The reaction conditions often involve the use of strong acids or bases, as well as specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Amino-2-iodophenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The halogen atoms (iodine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
1-(3-Amino-2-iodophenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-(3-Amino-2-iodophenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects. The compound may also undergo metabolic transformations, further influencing its activity and effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Amino-2-iodophenyl)propan-2-one: Similar structure but lacks the chlorine atom.
1-(3-Amino-2-bromophenyl)-1-chloropropan-2-one: Similar structure but with a bromine atom instead of iodine.
1-(3-Amino-2-chlorophenyl)-1-chloropropan-2-one: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
1-(3-Amino-2-iodophenyl)-1-chloropropan-2-one is unique due to the presence of both iodine and chlorine atoms, which confer distinct reactivity and properties
Propiedades
Fórmula molecular |
C9H9ClINO |
|---|---|
Peso molecular |
309.53 g/mol |
Nombre IUPAC |
1-(3-amino-2-iodophenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C9H9ClINO/c1-5(13)8(10)6-3-2-4-7(12)9(6)11/h2-4,8H,12H2,1H3 |
Clave InChI |
WCFYZSKQHZBTLO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C(=CC=C1)N)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



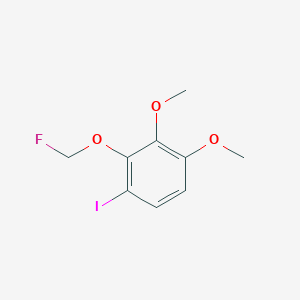
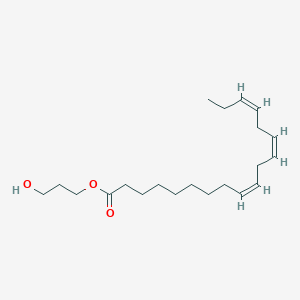

![Bis[2-(diphenylphosphino)-phenyl]ether oxide;Bis[2-((oxo)diphenylphosphino)phenyl]ether](/img/structure/B14066969.png)

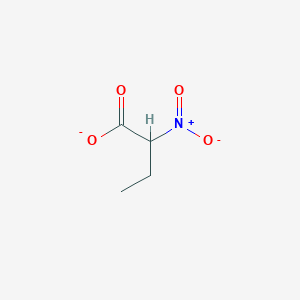

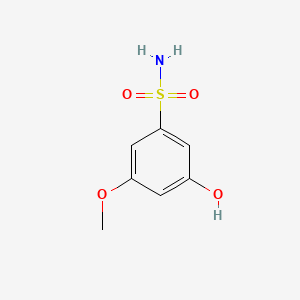
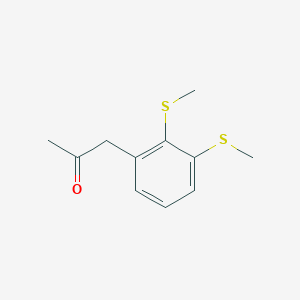
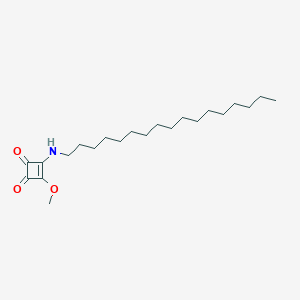
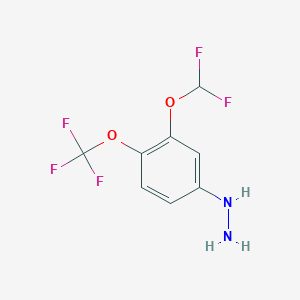
![2-[2-(4-Nonylphenoxy)ethoxy]ethyl prop-2-enoate](/img/structure/B14067019.png)

